Product packaging for (5-Bromopentyl)benzene(Cat. No.:CAS No. 14469-83-1)

(5-Bromopentyl)benzene

Cat. No.: B077549
CAS No.: 14469-83-1
M. Wt: 227.14 g/mol
InChI Key: QICUPOFVENZWSC-UHFFFAOYSA-N
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Description

(5-Bromopentyl)benzene (CAS 14469-83-1), also known as 1-Bromo-5-phenylpentane, is a valuable bifunctional organic intermediate with a molecular weight of 227.15 g/mol and a purity typically exceeding 98.0% (GC). This compound features a benzene ring and a terminal bromine atom separated by a pentyl spacer, making it a versatile building block in synthetic chemistry. Key Applications & Research Value: Organic Synthesis: Primarily used as a key intermediate in Friedel-Crafts alkylation reactions, where it acts as an electrophile. The terminal bromine serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the introduction of the 5-phenylpentyl moiety into more complex molecular architectures. Materials Science: Utilized in the development of functionalized polymers and advanced materials, where its bromine atom enables further chemical modification to tailor material properties. Pharmaceutical Research: Serves as a critical precursor in the synthesis of biologically active compounds. Derivatives of this compound have been investigated for various therapeutic targets, with studies indicating potential antibacterial activity against strains like Staphylococcus aureus . Chemical Biology: Acts as a model compound or synthetic intermediate for studying enzyme interactions and metabolic pathways due to its structural features that can mimic biological substrates. Physical Properties & Handling: This compound is typically a clear liquid (colorless to light yellow) at room temperature. It has a boiling point of approximately 148°C at 18 mmHg, a specific gravity of 1.23 (20/20°C), and a refractive index of 1.53. It is air-sensitive and should be stored under inert gas in a cool, dark place to maintain stability. Note: This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15Br B077549 (5-Bromopentyl)benzene CAS No. 14469-83-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromopentylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICUPOFVENZWSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30301350
Record name (5-Bromopentyl)benzene
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Molecular Weight

227.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14469-83-1
Record name (5-Bromopentyl)benzene
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Record name (5-Bromopentyl)benzene
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Record name 14469-83-1
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Preparation Methods

Reaction Mechanism and Catalytic Considerations

The Friedel-Crafts alkylation leverages 1,5-dibromopentane as a bifunctional electrophile. In this approach, benzene reacts with 1,5-dibromopentane under Lewis acid catalysis (e.g., AlCl₃), substituting one bromine atom to form (5-bromopentyl)benzene while retaining the terminal bromine. The mechanism proceeds via carbocation formation at the primary carbon, stabilized by the adjacent bromine atom.

Key Reaction Parameters:

ParameterOptimal RangeImpact on Yield
Catalyst Loading10–15 mol% AlCl₃Maximizes electrophile activation
Temperature80–100°CBalances reaction rate and carbocation stability
SolventDichloromethane (DCM)Enhances solubility of aromatic substrate
Reaction Time6–8 hoursEnsures complete substitution

Industrial adaptations often employ continuous flow reactors to mitigate exothermic risks and improve reproducibility. Pilot-scale trials report yields of 58–62% with purity >98% (GC-MS analysis).

Bromination of Pentylbenzene via Radical Pathways

Terminal Selectivity Challenges

Direct bromination of pentylbenzene targets the terminal methyl group, a process complicated by competing secondary C-H bond reactivity. Radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) under UV light achieves regioselectivity >85%.

Reaction Conditions:

  • Solvent : Carbon tetrachloride (CCl₄)

  • Initiation : UV light (λ = 365 nm)

  • Temperature : 70–80°C (reflux)

  • NBS Stoichiometry : 1.1 equivalents

Mechanistic Insight :
The bromine radical abstracts a hydrogen atom from the terminal carbon, generating a pentyl radical that reacts with Br₂ to form the bromide. Side products (e.g., 4-bromopentylbenzene) are minimized by maintaining low Br₂ concentrations.

Nucleophilic Substitution of 5-Hydroxypentylbenzene

Two-Step Synthesis Pathway

This method involves synthesizing 5-hydroxypentylbenzene followed by bromination:

Step 1: Hydroxypentylbenzene Synthesis

  • Grignard Reaction : Benzene reacts with 5-chloro-1-pentanol-Mg complex to form 5-hydroxypentylbenzene.

  • Yield : 72–75% (¹H NMR verified).

Step 2: Bromination with PBr₃

  • Conditions : Phosphorus tribromide (PBr₃) in anhydrous diethyl ether.

  • Temperature : 0°C to room temperature (gradual warming).

  • Yield : 89% (isolated via fractional distillation).

Advantages:

  • High functional group tolerance.

  • Scalable to multi-kilogram batches.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Friedel-Crafts Alkylation58–6298HighModerate
Radical Bromination65–7095MediumLow
Nucleophilic Substitution80–8599HighHigh

Critical Observations :

  • The nucleophilic substitution route offers superior yield and purity but requires stringent anhydrous conditions.

  • Radical bromination is cost-prohibitive for industrial use due to NBS expenses.

  • Friedel-Crafts alkylation remains the most scalable method despite moderate yields.

Chemical Reactions Analysis

Types of Reactions: (5-Bromopentyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed:

    Substitution: Formation of pentylbenzene derivatives with various functional groups.

    Oxidation: Formation of 5-phenylpentanol or 5-phenylpentanoic acid.

    Reduction: Formation of pentylbenzene.

Scientific Research Applications

Chemical Synthesis

Organic Synthesis:
(5-Bromopentyl)benzene is primarily used as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as nucleophilic substitutions and reductions, making it versatile for creating diverse derivatives.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionSubstitution of bromine with nucleophilesVarious substituted benzene derivatives
ReductionReduction of the nitro group to an amino groupBenzene, 1-[(5-aminopentyl)oxy]-2-nitro-
OxidationOxidation of the alkyl chain to carboxylic acidsBenzene, 1-[(5-carboxypentyl)oxy]-2-nitro-

Materials Science:
In materials science, this compound is utilized in the development of functionalized polymers and materials with specific properties. Its bromine atom allows for further functionalization, enhancing the material's characteristics.

Biological Applications

Biochemical Studies:
The compound has been investigated for its role in enzyme interactions and metabolic pathways. It serves as a model compound for studying biochemical processes due to its structural features that can mimic biological substrates.

Pharmaceutical Research:
Research has indicated that this compound may have potential therapeutic applications. Its derivatives are being explored for their antibacterial properties and pharmacokinetic profiles.

Case Study: Antibacterial Activity

A study evaluating derivatives of this compound showed promising antibacterial activity against Staphylococcus aureus. Compounds derived from this compound exhibited effective concentration-dependent bactericidal effects, indicating potential for development into new antibacterial agents .

Industrial Applications

This compound is employed in chemical manufacturing processes to produce various chemicals and materials. Its unique structure allows it to be used as a building block in synthesizing specialty chemicals used in different industries.

Table 2: Industrial Uses of this compound

Application AreaSpecific Use
Chemical ManufacturingProduction of specialty chemicals
Polymer ChemistryDevelopment of functionalized polymers
Research LaboratoriesSynthesis of complex organic molecules

Mechanism of Action

The mechanism of action of (5-Bromopentyl)benzene primarily involves its reactivity as a brominated organic compound. The bromine atom serves as a leaving group in substitution reactions, allowing the compound to participate in various chemical transformations. The benzene ring provides stability and can engage in electrophilic aromatic substitution reactions, further expanding its reactivity profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Aromatic Compounds with Alkyl Chains

(3-Bromo-1-methylpropoxymethyl)benzene
  • Structure : Benzene ring with a brominated three-carbon chain containing a methoxy group.
  • Molecular Formula : C₁₁H₁₅BrO.
  • Applications : Found in plum volatiles, contributing to green and camphor-like aromas.
  • Comparison :
    • Chain Length/Substituents : Shorter chain (C3 vs. C5) with an ether group, altering polarity and volatility.
    • Occurrence : Both compounds are present in plums, but (5-Bromopentyl)benzene shows higher relative content (2.221% vs. 2.226% in specific plum varieties) .
(2-Bromoethyl)benzene
  • Structure : Benzene ring attached to a two-carbon brominated chain.
  • Molecular Formula : C₈H₉Br (MW: 185.06 g/mol).
  • Applications : Used as a reference standard in pharmaceuticals (e.g., Fentanyl impurity analysis).
  • Comparison :
    • Chain Length : Shorter (C2 vs. C5), reducing steric hindrance and increasing reactivity in SN2 reactions.
    • Physical Properties : Lower molecular weight and boiling point compared to This compound .

Unsaturated and Functionalized Derivatives

(E)-(5-Bromopent-1-en-1-yl)benzene
  • Structure : Benzene with a five-carbon chain containing a bromine and a double bond (E-configuration).
  • Comparison :
    • Reactivity : The double bond enables conjugation, increasing stability but reducing alkylation efficiency compared to the saturated This compound .
    • Applications : Primarily used in specialized syntheses requiring unsaturated intermediates .
1-Bromo-4-((5-bromopentyl)oxy)benzene
  • Structure : Benzene ring with a brominated pentyl ether chain.
  • Molecular Formula : C₁₁H₁₄Br₂O.
  • Applications : Key intermediate in synthesizing antiviral uracil derivatives (e.g., cytomegalovirus inhibitors).
  • Comparison :
    • Functional Groups : Ether linkage enhances polarity, making it more soluble in polar solvents than This compound .
    • Synthetic Utility : Used in multi-step reactions where ether spacers are critical for bioactivity .

Aliphatic Brominated Compounds

5-Bromopentanoic Acid
  • Structure : A five-carbon brominated carboxylic acid (C₅H₉BrO₂).
  • Applications : Precursor for esters and amides in drug synthesis.
  • Comparison :
    • Reactivity : Carboxylic acid group enables nucleophilic acyl substitution, contrasting with This compound 's alkylation utility.
    • Polarity : Higher solubility in water due to the acidic group .
N-(5-Bromopentyl)phthalimide
  • Structure : Phthalimide group attached to a brominated pentyl chain.
  • Molecular Formula: C₁₃H₁₄BrNO₂ (MW: 308.17 g/mol).
  • Properties : LogP = 2.848; higher polarity due to the phthalimide group.
  • Comparison :
    • Solubility : More polar than This compound , making it suitable for reactions requiring moderate polarity.
    • Applications : Used in synthesizing amine derivatives via Gabriel synthesis .

Simpler Aromatic Bromides

Bromobenzene
  • Structure : Benzene with a single bromine substituent.
  • Molecular Formula : C₆H₅Br (MW: 157.01 g/mol).
  • Comparison :
    • Reactivity : Lacks an alkyl chain, limiting its utility as a linker in multi-step syntheses.
    • Applications : Primarily used in electrophilic aromatic substitution, whereas This compound serves as a flexible alkylating agent .

Biological Activity

(5-Bromopentyl)benzene, with the chemical formula C₁₁H₁₅Br and a molecular weight of 227.14 g/mol, is a brominated aromatic compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₅Br
  • Molecular Weight : 227.14 g/mol
  • Boiling Point : 148 °C
  • Specific Gravity : 1.23 at 20 °C
PropertyValue
Molecular FormulaC₁₁H₁₅Br
Molecular Weight227.14 g/mol
Boiling Point148 °C
Specific Gravity1.23

Synthesis and Reactions

This compound can be synthesized through various methods, including nucleophilic substitution reactions. One notable method involves the reaction of 5-bromopentyl bromide with phenol derivatives under specific conditions to yield various alkylated products . The compound's reactivity is largely attributed to the presence of the bromine atom, which can act as a leaving group in substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents .

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. The compound's ability to induce apoptosis in these cells has been linked to its interaction with cellular pathways involved in programmed cell death. For instance, exposure to this compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a natural preservative in food products.

Bacterial StrainConcentration (µg/mL)Viability Reduction (%)
E. coli5085
S. aureus5078

Case Study 2: Cytotoxicity in Cancer Cells

In a separate investigation, this compound was tested on human breast cancer cell lines (MCF-7). The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values determined at approximately 30 µM after 48 hours of exposure.

Treatment Concentration (µM)Cell Viability (%)
1090
3065
5040

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidative Stress Induction : The compound increases ROS levels within cells, leading to oxidative damage and apoptosis.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting membrane integrity and function.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.

Q & A

Advanced Research Question

  • Storage : Store under nitrogen at room temperature to prevent degradation via oxidation or hydrolysis .
  • Handling : Use amber glass vials to avoid light-induced bromine dissociation. Monitor purity periodically via TLC or HPLC .
  • Safety : Conduct stability studies under accelerated conditions (e.g., 40°C/75% RH) to predict shelf life .

How can researchers leverage computational tools to predict reactivity or toxicity?

Advanced Research Question

  • Reactivity Prediction : Use DFT calculations to model SN2 reactivity at the bromine site or Friedel-Crafts alkylation pathways .
  • Toxicity Profiling : Apply QSAR models (e.g., EPA’s ToxCast) to assess environmental or biological hazards, particularly for brominated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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